methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 6-position of the indole ring and an ester group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the bromination of indole derivatives followed by esterification. One common method starts with 6-bromoindole as the initial raw material. The synthetic route includes:
Friedel-Crafts Reaction: This step involves the bromination of indole to introduce the bromine atom at the 6-position.
Amidation: The brominated indole undergoes amidation to introduce the necessary functional groups.
Reduction: The intermediate product is then reduced to achieve the desired oxidation state.
Esterification: Finally, the compound is esterified to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various indole derivatives with modified functional groups .
Scientific Research Applications
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromoindole-3-acetate: Similar in structure but lacks the oxoacetate group.
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bis-indole derivative with potential antibacterial properties.
6-Bromo-1H-indole-3-acetic acid: Another indole derivative with different functional groups
Uniqueness
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRZAUAXGCWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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